7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications . The presence of a bromine atom and two methyl groups in its structure makes it a unique derivative of tetrahydroisoquinoline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the bromination of 2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydroisoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and methyl groups in its structure can influence its binding affinity and selectivity towards certain enzymes or receptors . This interaction can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but without the bromine and methyl groups.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: A similar compound with a bromine atom but lacking the methyl groups.
2,5-Dimethyl-1,2,3,4-tetrahydroisoquinoline: A derivative with methyl groups but without the bromine atom.
Uniqueness
The presence of both bromine and methyl groups in 7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline makes it unique compared to its analogs.
Properties
IUPAC Name |
7-bromo-2,5-dimethyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-5-10(12)6-9-7-13(2)4-3-11(8)9/h5-6H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEAZSXUNFTLGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CCN(C2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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